Sulfonamide Regiochemistry Dictates 11β-HSD1 Inhibitory Potency: Target Compound vs 2,5-Dimethylphenyl Analog
The 4-fluoro-2-methylphenylsulfonamido group of the target compound represents a distinct regiochemical isomer relative to the 2,5-dimethylphenylsulfonamido analog (PubChem CID 7312225). The latter exhibits an IC50 of 5,870 nM against human 11β-HSD1 in a HEK293 cell-based assay [1]. While direct IC50 data for the target compound are not publicly available, the fluoro substitution at the para position introduces an electron-withdrawing effect absent in the dimethyl analog, which is known to modulate sulfonamide pKa and zinc-binding affinity in carbonic anhydrase and related enzyme families [2]. This electronic difference is expected to translate into a distinct potency profile.
| Evidence Dimension | 11β-HSD1 inhibitory activity (cell-based IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate: IC50 = 5,870 nM |
| Quantified Difference | Qualitative SAR: 4-F-2-CH3 vs 2,5-diCH3 substitution alters electronic and steric properties |
| Conditions | HEK293 cell-based assay; 11β-HSD1 (HSD11B1); human enzyme |
Why This Matters
Procurement for 11β-HSD1 inhibitor screening must consider regiochemistry; the 4-fluoro-2-methyl pattern offers a distinct electronic profile for SAR exploration compared to existing data on the 2,5-dimethyl analog.
- [1] MolBIC Bioactivity Database. Compound ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate (PubChem CID 7312225). IC50 5870 nM vs 11β-HSD1. View Source
- [2] PubMed. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. J Enzyme Inhib Med Chem. 2020;35(1):299-309. View Source
